molecular formula C15H18I3NO3 B14718122 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid CAS No. 23217-88-1

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid

Cat. No.: B14718122
CAS No.: 23217-88-1
M. Wt: 641.02 g/mol
InChI Key: MTFCMQHMVLKUQV-UHFFFAOYSA-N
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Description

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid is a complex organic compound that features a valeric acid backbone substituted with a triiodophenyl group and an N-ethylacetamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid typically involves multiple steps:

    Acetamidation: The N-ethylacetamido group is introduced via an acylation reaction, where ethylamine reacts with acetic anhydride.

    Coupling Reaction: The triiodophenyl group is then coupled with valeric acid through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid can undergo various chemical reactions, including:

    Oxidation: The valeric acid moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triiodophenyl group can be reduced to diiodophenyl or monoiodophenyl derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of valeric acid derivatives such as valeric aldehyde.

    Reduction: Formation of diiodophenyl or monoiodophenyl valeric acid.

    Substitution: Formation of substituted phenyl valeric acids with various functional groups.

Scientific Research Applications

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid involves its interaction with specific molecular targets. The triiodophenyl group can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The N-ethylacetamido moiety may enhance the compound’s solubility and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)valeric acid
  • 2-(3-(N-Ethylacetamido)-2,4,6-diiodophenyl)valeric acid
  • 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)butyric acid

Uniqueness

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid is unique due to the combination of its triiodophenyl group and N-ethylacetamido moiety, which confer distinct chemical and biological properties. The presence of three iodine atoms enhances its potential for use in radiolabeling and imaging applications, while the valeric acid backbone provides a versatile platform for further chemical modifications.

Properties

CAS No.

23217-88-1

Molecular Formula

C15H18I3NO3

Molecular Weight

641.02 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]pentanoic acid

InChI

InChI=1S/C15H18I3NO3/c1-4-6-9(15(21)22)12-10(16)7-11(17)14(13(12)18)19(5-2)8(3)20/h7,9H,4-6H2,1-3H3,(H,21,22)

InChI Key

MTFCMQHMVLKUQV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=C(C=C1I)I)N(CC)C(=O)C)I)C(=O)O

Origin of Product

United States

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